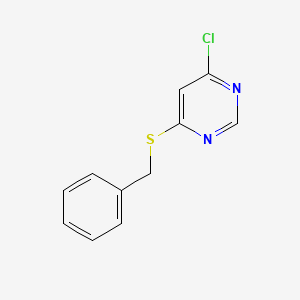
4-chloro-5-ethyl-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-ethyl-6-methylpyrimidine (CEMP) is a heterocyclic organic compound with a molecular formula of C5H7ClN2. It is a colorless, volatile liquid that is soluble in many organic solvents. CEMP has a range of applications in the pharmaceutical, agrochemical, and materials industries, and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-ethyl-6-methylpyrimidine has been studied extensively for its scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain drugs.
Wirkmechanismus
The mechanism of action of 4-chloro-5-ethyl-6-methylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 4-chloro-5-ethyl-6-methylpyrimidine has been shown to interact with certain receptors, such as the serotonin receptor, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
4-chloro-5-ethyl-6-methylpyrimidine has been studied for its biochemical and physiological effects. In animal studies, 4-chloro-5-ethyl-6-methylpyrimidine has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Additionally, it has been shown to have an effect on the central nervous system, and to modulate the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-chloro-5-ethyl-6-methylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. Additionally, it is a volatile liquid, making it easy to handle and store. However, there are some limitations to using 4-chloro-5-ethyl-6-methylpyrimidine in laboratory experiments. It is not very stable and can degrade over time, and it can be toxic if handled improperly.
Zukünftige Richtungen
The potential applications of 4-chloro-5-ethyl-6-methylpyrimidine are vast, and there are many possible future directions for research. These include further exploration of its mechanism of action, investigating its effects on other biochemical and physiological processes, and exploring its potential applications in drug development. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis, as well as to identify potential new uses for 4-chloro-5-ethyl-6-methylpyrimidine.
Synthesemethoden
The synthesis of 4-chloro-5-ethyl-6-methylpyrimidine has been studied extensively and several methods have been developed. The most commonly used method involves the reaction of 4-chloro-5-ethyl-6-methylpyrimidine-2-thiol (4-chloro-5-ethyl-6-methylpyrimidineT) with an alkyl halide in the presence of a base. This reaction produces 4-chloro-5-ethyl-6-methylpyrimidine and a byproduct, HCl. Other methods of synthesis include the reaction of 4-chloro-5-ethyl-6-methylpyrimidineT with an alkyne in the presence of a base, and the reaction of 4-chloro-5-ethyl-6-methylpyrimidineT with an aldehyde in the presence of an acid catalyst.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5-ethyl-6-methylpyrimidine involves the reaction of 4-chloro-5-ethyl-2,6-dimethylpyrimidine with methyl iodide in the presence of a base.", "Starting Materials": [ "4-chloro-5-ethyl-2,6-dimethylpyrimidine", "Methyl iodide", "Base (such as potassium carbonate or sodium hydroxide)" ], "Reaction": [ "Add 4-chloro-5-ethyl-2,6-dimethylpyrimidine to a mixture of methyl iodide and base in an appropriate solvent, such as acetone or DMF.", "Heat the reaction mixture to reflux for several hours.", "Allow the mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 4-chloro-5-ethyl-6-methylpyrimidine." ] } | |
CAS-Nummer |
67434-67-7 |
Produktname |
4-chloro-5-ethyl-6-methylpyrimidine |
Molekularformel |
C7H9ClN2 |
Molekulargewicht |
156.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)